molecular formula C11H22ClNO2 B1424241 Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride CAS No. 1186663-19-3

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride

Cat. No.: B1424241
CAS No.: 1186663-19-3
M. Wt: 235.75 g/mol
InChI Key: ZLMORSGKUMAHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride is a chemical compound with the molecular formula C11H22ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Mechanism of Action

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride

is a derivative of piperidine . Piperidine is a heterocyclic organic compound and it’s often used as a building block in the synthesis of organic compounds, including pharmaceuticals .

Biochemical Analysis

Biochemical Properties

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering the rate of biochemical reactions. The nature of these interactions can vary, but they often involve binding to the active site of enzymes or interacting with protein receptors on cell surfaces .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit signaling pathways that control cell growth, differentiation, or apoptosis. Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It may bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. For instance, it could inhibit an enzyme by binding to its active site, preventing the substrate from accessing the enzyme and thus reducing the rate of the reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, the compound may exhibit toxic or adverse effects, such as cell death or tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation. For instance, it may be taken up by cells through active transport mechanisms and distributed to various cellular compartments, where it exerts its effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it influences mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride typically involves the esterification of 4-isopropylpiperidine-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride is used extensively in scientific research, particularly in the following areas:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-piperidinecarboxylate: A similar compound without the isopropyl group.

    Methyl 4-piperidinecarboxylate: Another ester derivative of piperidine.

    4-Piperidinemethanol: A reduced form of the ester.

Uniqueness

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound in drug development and other research applications.

Properties

IUPAC Name

ethyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)11(9(2)3)5-7-12-8-6-11;/h9,12H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMORSGKUMAHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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